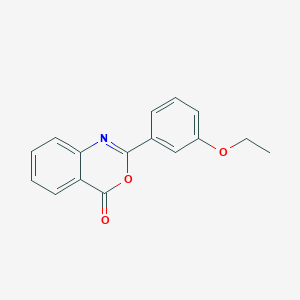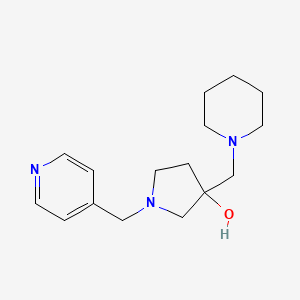![molecular formula C14H23N3OS B5540688 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)
4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine, also known as EITPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EITPM is a heterocyclic compound that contains a pyrazole ring and a thiomorpholine ring. It has a molecular weight of 328.47 g/mol and a chemical formula of C17H28N4O2S.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel Pyrazoline Derivatives Synthesis : A study on the synthesis of new 3H-pyrazol-3-ones from various hydrazines highlighted the moderate yields (40-70%) of these compounds. They were confirmed by spectral data, indicating their potential as effective inhibitor compounds for human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme (Turkan et al., 2019).
Aryl Radical Cyclisation onto Azoles : Another research discussed using 2-(2-bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles, producing tri- and tetra-cyclic heterocycles. This synthesis strategy could be relevant for creating compounds with the thiomorpholine structure (Allin et al., 2005).
Biological Activities
Inhibition of Enzymes : The novel pyrazoline derivatives mentioned earlier were found to inhibit human carbonic anhydrase I and II and acetylcholinesterase enzymes, with inhibition constants (Ki) in the nanomolar range. This suggests potential therapeutic applications for conditions involving these enzymes (Turkan et al., 2019).
Antimicrobial and Antioxidant Activity : Some tetra substituted pyrazolines showed in vitro antibacterial and antifungal activity against different organisms, as well as antioxidant activity. This structure-activity relationship described could inform the design of new compounds with enhanced biological activities (Govindaraju et al., 2012).
Mécanisme D'action
Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the specific target molecule in the body, the way the compound interacts with this target, and the overall effect of this interaction on the body’s functions .
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity . These studies could contribute to a better understanding of the compound and its potential applications .
Propriétés
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-4-17-13(10-12(15-17)9-11(2)3)14(18)16-5-7-19-8-6-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIIIZNPUFBERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)
![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)


![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)